molecular formula C12H15N3O3S B1253604 (R)-albendazole S-oxide CAS No. 1610590-71-0

(R)-albendazole S-oxide

Cat. No. B1253604
CAS RN: 1610590-71-0
M. Wt: 281.33 g/mol
InChI Key: VXTGHWHFYNYFFV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (S)-albendazole S-oxide.

Scientific Research Applications

Active Enantiomer in Antiparasitic Activities

(R)-Albendazole S-oxide has been identified as the active enantiomer against Taenia solium, a parasite that causes neurocysticercosis (NCC). Studies demonstrate that (R)-Albendazole S-oxide is significantly more effective in suppressing certain parasite activities compared to its counterpart enantiomer, indicating its crucial role in the treatment of NCC. The use of this enantiomer alone may lead to increased efficacy or reduced toxicity in treatments (Paredes et al., 2012).

In Vitro Release in Liposomal Formulations

(R)-Albendazole S-oxide has been encapsulated in nanosize liposomes to formulate controlled release drug delivery systems. Studies on these liposomal formulations report the characteristics like particle size, encapsulation efficiency, and in vitro drug release. The encapsulation aims to enhance the bioavailability and efficacy of albendazole in treating diseases like hydatid cysts (Panwar et al., 2010).

Environmental Impact Studies

The environmental impact of albendazole and its metabolites, including (R)-Albendazole S-oxide, is a subject of research. Studies explore how these compounds affect soil nitrogen transformations and nitrous oxide emissions when excreted through animal urine in grasslands. Such research is essential in understanding the ecological footprint of veterinary anthelmintics (Ren et al., 2022).

Biotransformation Studies

Research on the biotransformation capabilities of certain fungi, such as Rhizomucor pusillus, demonstrates their ability to convert albendazole into its active metabolite, (R)-Albendazole S-oxide, and other novel metabolites. These findings highlight the potential of using microbial fermentation for the eco-friendly production of pharmacologically relevant metabolites (Prasad et al., 2011).

properties

CAS RN

1610590-71-0

Product Name

(R)-albendazole S-oxide

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl N-[6-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m1/s1

InChI Key

VXTGHWHFYNYFFV-LJQANCHMSA-N

Isomeric SMILES

CCC[S@@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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